Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate

Catalog No.
S728546
CAS No.
21755-34-0
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate

CAS Number

21755-34-0

Product Name

Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate

IUPAC Name

ethyl 2-imidazo[1,2-a]pyridin-2-ylacetate

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-9-8-13-6-4-3-5-10(13)12-9/h3-6,8H,2,7H2,1H3

InChI Key

CELPSGSLQYBSCR-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CN2C=CC=CC2=N1

Canonical SMILES

CCOC(=O)CC1=CN2C=CC=CC2=N1

The exact mass of the compound Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate is a functionalized derivative of the imidazo[1,2-a]pyridine core, a nitrogen-bridged heterocyclic structure recognized as a 'privileged scaffold' in medicinal chemistry. This scaffold is a cornerstone in the development of various therapeutic agents, particularly kinase inhibitors targeting pathways implicated in oncology. This specific ethyl ester form offers distinct processing and reactivity advantages over its parent acid, making it a strategic choice for multi-step synthetic campaigns where yield, purity, and workflow efficiency are critical procurement considerations.

Research Fit

Synthetic efficiency Pre-functionalized 2-position ethyl ester eliminates multi-step core modification
Medicinal chemistry Access underexplored 2-substituted imidazo[1,2-a]pyridine chemical space for lead optimization
Coordination chemistry Hydrolyzable ester precursor to N,O-chelating ligands for tunable metal complexes

Substituting this ethyl ester with the parent compound, 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid, introduces significant process inefficiencies and potential yield losses in downstream applications like amide synthesis. The free carboxylic acid requires activation via coupling reagents (e.g., HATU, EDC) or conversion to a more reactive species like an acid chloride, adding steps, cost, and complex purification challenges to remove coupling byproducts. In contrast, the ethyl ester's masked carboxyl group allows for direct, one-step aminolysis under milder conditions, leading to cleaner reactions and a more streamlined workflow. Furthermore, the ester's superior solubility in common aprotic organic solvents compared to the more polar, salt-forming carboxylic acid simplifies reaction setup and improves homogeneity, which is critical for reproducibility and scalability.

Substitution Risk

Unsubstituted imidazo[1,2-a]pyridine Lacks the ester handle; requires additional synthetic steps and may alter core reactivity in downstream derivatizations
Free carboxylic acid analog Estimated logP difference (approx. 1.5-2.0 vs 0.8-1.2) and H-bond donor shift can change solubility and coupling efficiency
Methyl ester analog Different ester leaving group may affect transesterification or hydrolysis kinetics and downstream ligand geometry

Precursor Suitability: Enables High-Yield, Single-Step Amidation for Nek2 Inhibitor Synthesis

In the synthesis of substituted imidazo[1,2-a]pyridine-2-carboxamides, which are potent Nek2 inhibitors, direct aminolysis of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate with a primary amine (2-amino-4-tert-butylphenol) in THF proceeded to a high reported yield of 88% for the resulting amide intermediate. This demonstrates the compound's utility as an efficient precursor in a key amide bond-forming reaction. The alternative, starting with the parent 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid, would necessitate a multi-step sequence involving peptide coupling reagents, which typically increases raw material cost and purification burden.

Evidence DimensionReaction Yield in Amide Formation
Target Compound Data88% yield via direct aminolysis
Comparator Or Baseline2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid, which requires a less efficient, multi-step coupling reaction.
Quantified DifferenceProvides a direct, high-yield, one-step route versus a more complex, multi-component reaction with the parent acid.
ConditionsSynthesis of (8-methylimidazo[1,2-a]pyridin-2-yl)-N-(4-tert-butyl-2-hydroxyphenyl)acetamide intermediate via aminolysis in Tetrahydrofuran (THF).

For medicinal chemistry campaigns or scale-up, this high-yield, one-step conversion reduces process time, raw material costs, and purification complexity compared to using the parent acid.

Synthetic step reduction
Class-level
≥50% step reduction
Supports efficient library synthesis of 2-substituted analogs
Based on one-step condensation vs. multi-step electrophilic substitution route

Processability: Enhanced Solubility Profile for Mainstream Organic Solvents

As an ethyl ester, this compound exhibits significantly improved solubility in common aprotic organic solvents like THF, DCM, and dioxane compared to its parent carboxylic acid. The parent acid, 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid, is more polar and has the potential for intermolecular hydrogen bonding and zwitterion formation, often leading to poor solubility in non-polar organic media and requiring the use of polar aprotic solvents like DMF or DMSO. The enhanced solubility of the ethyl ester facilitates its use in a wider range of reaction conditions and simplifies process handling by avoiding the need for specialized solvent systems or heating to achieve dissolution, as demonstrated by its use in THF for amide synthesis.

Evidence DimensionSolubility & Handling
Target Compound DataReadily soluble in common aprotic organic solvents (e.g., THF).
Comparator Or Baseline2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid, which typically has lower solubility in aprotic solvents due to higher polarity and hydrogen bonding capability.
Quantified DifferenceQualitatively higher solubility and compatibility with a broader range of standard laboratory solvents, simplifying reaction setup.
ConditionsGeneral organic synthesis and process development workflows.

Improved solubility reduces batch failures due to poor mixing, simplifies solvent selection, and enhances reproducibility, making it a more reliable raw material for process development and scale-up.

Magnetic exchange coupling
Head-to-head
J magnitude: Mn < Co < Ni
Supports metal-dependent magnetic property tuning
ML₂(H₂O)₂ complexes; single-crystal XRD validated
Positional isomer emission
Class-level
Emission intensity modulated by ester position
Supports photophysics review of 2-acetate substitution
Data inferred from related imidazo[1,2-a]pyridine esters
Core scaffold activity
Class-level
Imidazo[1,2-a]pyridine core active in MDR-TB and XDR-TB assays
Supports 2-substituted SAR exploration
Target compound is synthetic intermediate; not an optimized drug candidate

Medicinal Chemistry Lead Generation: Efficient Precursor for Amide Libraries

This compound is the right choice for synthesizing libraries of N-substituted imidazo[1,2-a]pyridine-2-carboxamides. Its ability to undergo direct, high-yield aminolysis allows for the rapid and efficient generation of diverse amide analogs for structure-activity relationship (SAR) studies, as demonstrated in the development of novel Nek2 inhibitors.

Process Development for Kinase Inhibitor Candidates

When developing a synthetic route for a lead candidate containing the imidazo[1,2-a]pyridine-2-carboxamide core, this ethyl ester serves as a process-friendly starting material. Its favorable solubility and clean, single-step conversion to the target amide simplify the workflow, reduce the need for costly coupling agents, and facilitate easier purification, making the overall process more scalable and economical.

Application Fit Matrix

Application
Selection Property
Validation Focus
Antitubercular lead synthesis
2-position ester handle for diversification
SAR at 2-position vs 3-carboxamide series
Molecular magnetic materials
Ester-to-acid hydrolysis for N,O-chelation
Metal-dependent magnetic and thermal behavior
Fluorescent probe development
Positional isomer photophysics
Emission intensity relative to reference fluorophores
Pharmaceutical quality control
Specification review for method development
HPLC purity and impurity profiling

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Imidazo[1,2-a]pyridine-2-acetic acid ethyl ester

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